Synthesis of Trisodium Bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-): A Technical Guide
Synthesis of Trisodium Bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed methodology for the synthesis of Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-), an important chromium complexed azo dye also known as Acid Black 52. The synthesis is a multi-step process involving the diazotization of an aromatic amine, an azo coupling reaction, and subsequent metallization with a chromium salt. This document outlines a laboratory-scale experimental protocol, presents key reactant data, and describes the logical workflow of the synthesis. While specific quantitative and spectral data for the final product are not widely available in the public domain, this guide provides the expected analytical characterization based on the chemistry of analogous metal-complex azo dyes.
Introduction
Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-), with the CAS number 31714-58-4, is a monoazo dye belonging to the class of metal-complex dyes. The incorporation of a chromium ion into the dye structure enhances its fastness properties, making it suitable for various industrial applications, including the dyeing of wool, polyamide, and silk, as well as in the formulation of inks and coloring leather. The synthesis involves the formation of an azo ligand followed by coordination with a chromium(III) ion. This guide details a reproducible laboratory-scale procedure for its preparation.
Synthesis Workflow
The synthesis of the target compound is a sequential three-stage process. The logical workflow is depicted in the following diagram.
Caption: Synthesis workflow for Acid Black 52.
Experimental Protocols
This section details the laboratory-scale synthesis of the title compound.
Materials and Reagents
The primary reactants required for the synthesis are listed in the table below. All reagents should be of analytical grade and used as received.
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid | C₁₀H₈N₂O₆S | 284.25 | 6259-64-9 |
| 2-Naphthol | C₁₀H₈O | 144.17 | 135-19-3 |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 |
| Hydrochloric Acid (37%) | HCl | 36.46 | 7647-01-0 |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 |
| Chromium(III) sulfate hydrate | Cr₂(SO₄)₃·xH₂O | 392.18 (anhydrous) | 10101-53-8 |
| Sodium Chloride | NaCl | 58.44 | 7647-14-5 |
Step-by-Step Synthesis
Stage 1: Diazotization of 4-Amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid
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In a 250 mL beaker, prepare a solution of 4-amino-3-hydroxy-7-nitronaphthalene-1-sulfonic acid (e.g., 0.05 mol) in dilute hydrochloric acid.
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Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.052 mol) dropwise to the amine solution, ensuring the temperature does not exceed 5 °C.
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Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt. The completion of diazotization can be monitored by testing with starch-iodide paper (a blue-black color indicates excess nitrous acid).
Stage 2: Azo Coupling
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In a separate 500 mL beaker, dissolve 2-naphthol (e.g., 0.05 mol) in a dilute aqueous solution of sodium hydroxide.
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Cool this solution to below 10 °C in an ice bath.
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Slowly add the cold diazonium salt solution from Stage 1 to the alkaline 2-naphthol solution with vigorous stirring. The coupling reaction is typically rapid, and the azo dye will precipitate.
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Maintain the alkaline pH of the reaction mixture by adding a sodium hydroxide solution as needed.
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After the addition is complete, continue stirring for 1-2 hours to ensure the completion of the coupling reaction.
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The resulting azo dye can be isolated by filtration and washing with a cold brine solution.
Stage 3: Metallization
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Suspend the azo dye from Stage 2 in deionized water in a round-bottom flask equipped with a reflux condenser.
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Add a solution of a chromium(III) salt, such as chromium(III) sulfate hydrate (e.g., 0.025 mol, assuming a 2:1 ligand-to-metal ratio), to the dye suspension.
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Adjust the pH of the mixture to be slightly acidic.
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Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the metallization can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture and precipitate the chromium complex by adding sodium chloride.
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Collect the solid product by filtration, wash with a saturated sodium chloride solution, and dry under vacuum.
Purification
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture. The purity of the final compound should be assessed by techniques like TLC or high-performance liquid chromatography (HPLC).
Characterization
Due to the limited availability of specific spectral data for this compound in the literature, this section outlines the expected analytical results based on the known characteristics of similar chromium-complexed azo dyes.
UV-Visible Spectroscopy
The UV-Visible spectrum of the final product in an aqueous solution is expected to show a broad absorption band in the visible region, characteristic of the π-π* transitions of the extensive conjugated system of the azo dye. The complexation with chromium is likely to cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) compared to the unmetallized dye.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of the final product is expected to exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies are summarized in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretching | 3200-3600 (broad) |
| N=N stretching | 1400-1450 |
| S=O stretching | 1030-1070 and 1150-1210 |
| N-O stretching | 1500-1560 and 1300-1370 |
| Cr-O stretching | 400-600 |
| Cr-N stretching | 400-500 |
The coordination of the azo nitrogen and the hydroxyl oxygen to the chromium ion would likely lead to shifts in the N=N and O-H vibrational frequencies compared to the free ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the paramagnetic nature of the chromium(III) ion (a d³ metal center), obtaining high-resolution ¹H or ¹³C NMR spectra of the final complex is challenging. The paramagnetic center can cause significant broadening and shifting of the NMR signals, often rendering them unobservable or difficult to interpret with standard NMR techniques.
Safety and Handling
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General Precautions: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
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Diazonium Salts: Aromatic diazonium salts can be explosive when dry and should be kept in solution and used immediately after preparation.
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Chromium Compounds: Chromium(III) compounds are generally less toxic than chromium(VI) compounds, but they should still be handled with care. Avoid inhalation of dust and skin contact.
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Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
Conclusion
This technical guide provides a comprehensive overview of the synthesis of trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-). The described three-stage process of diazotization, azo coupling, and metallization offers a clear pathway for the laboratory preparation of this important metal-complex azo dye. While specific quantitative and spectral data for the final product remain to be extensively documented in publicly accessible literature, the provided experimental protocol and expected characterization data serve as a valuable resource for researchers in the fields of dye chemistry, materials science, and related disciplines.
